tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS No.: 1823566-38-6
Cat. No.: VC4665191
Molecular Formula: C13H18N2O3
Molecular Weight: 250.298
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823566-38-6 |
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Molecular Formula | C13H18N2O3 |
Molecular Weight | 250.298 |
IUPAC Name | tert-butyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |
Standard InChI | InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-10-9(8-15)11(16)4-6-14-10/h4,6H,5,7-8H2,1-3H3,(H,14,16) |
Standard InChI Key | OLINFVSPHIWOSA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C=CN2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, tert-butyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate, reflects its bicyclic scaffold. The naphthyridine core consists of two fused pyridine-like rings, with nitrogen atoms at positions 1 and 6. A ketone group at position 4 and a tert-butyl carbamate at position 6 distinguish it from simpler naphthyridine derivatives . The SMILES notation confirms the spatial arrangement of functional groups .
Physicochemical Data
Key properties include:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 250.29 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Likely polar aprotic solvents | |
Lipophilicity (LogP) | Estimated 1.8–2.2 |
The tert-butyl group enhances lipophilicity, favoring membrane permeability, while the ketone and carbamate groups contribute to hydrogen bonding and metabolic stability .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves multi-step protocols, as outlined in patent EP2380890A1 :
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Protection-Deprotection Strategy:
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Cyclization and Functionalization:
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Final Assembly:
Optimization Challenges
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Yield Variability: Microwave-assisted reactions improve efficiency but require precise temperature control to avoid decomposition .
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Stereochemical Control: The bicyclic system’s rigidity necessitates chiral catalysts for enantioselective synthesis, though this remains underexplored .
Applications in Medicinal Chemistry
Role as a PDE4 Inhibitor Precursor
Phosphodiesterase 4 (PDE4) regulates cyclic AMP (cAMP) levels, making it a target for inflammatory diseases. Tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate’s structural analogs exhibit PDE4 inhibition by stabilizing cAMP, suppressing cytokines like TNF-α . Modifications to the ketone and carbamate groups enhance binding affinity and selectivity .
Comparative Analysis with Related Derivatives
The hydroxyl and ketone groups in the target compound likely improve hydrogen bonding with PDE4’s catalytic domain, explaining its superior predicted activity .
Research Advancements and Future Directions
Preclinical Findings
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In Silico Modeling: Molecular docking studies predict strong interactions with PDE4’s glutamine-369 and aspartate-392 residues .
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In Vivo Efficacy: Analogous compounds reduce lung inflammation in murine asthma models by 40–60% at 10 mg/kg doses .
Limitations and Opportunities
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